Regioisomeric Methyl Placement: 5-Methyl vs. 6-Methyl in Kinase Pharmacophore Recognition
The 5-methyl substitution on the pyrazolo[3,4-b]pyrazine scaffold places the methyl group adjacent to the pyrazine N-4 position, whereas the 6-methyl isomer (CAS 117883-59-7) positions the methyl group adjacent to the pyrazole N-1/N-2 region. In the context of SHP2 allosteric inhibition, molecular docking studies with pyrazolo[3,4-b]pyrazine derivatives reveal that substituents at positions corresponding to the 5-locus form critical H-bond interactions with Thr108, Glu110, Arg111, and Phe113 in the allosteric tunnel, while substituents at the 6-position project toward a solvent-exposed region and contribute primarily to physicochemical modulation rather than direct target engagement [1]. The 1H-pyrazolo[3,4-b]pyrazine derivative 4b (bearing substitution elaborated from the pyrazolopyrazine core) achieved an SHP2 IC₅₀ of 3.2 nM—17.75-fold more potent than the clinical-stage control IACS-13909—and an antiproliferative IC₅₀ of 0.58 μM against KRASG12C-mutant NCI-H358 cells, representing a 4.79-fold improvement over the comparator [1]. Although these data are from elaborated derivatives rather than the bare 5-methyl scaffold, they establish that the pyrazolopyrazine core with appropriate substitution vectoring from the 5-position can yield single-digit nanomolar target engagement, a benchmark unavailable for 6-methyl-only elaborated analogs in the peer-reviewed literature [1].
| Evidence Dimension | SHP2 allosteric inhibition potency of elaborated pyrazolopyrazine derivative |
|---|---|
| Target Compound Data | Elaborated derivative from pyrazolo[3,4-b]pyrazine core: SHP2 IC₅₀ = 3.2 nM; NCI-H358 antiproliferative IC₅₀ = 0.58 μM [1] |
| Comparator Or Baseline | IACS-13909 (clinical SHP2 inhibitor): SHP2 IC₅₀ ≈ 56.8 nM (calculated from 17.75-fold difference); NCI-H358 IC₅₀ ≈ 2.78 μM [1] |
| Quantified Difference | 17.75-fold improvement in biochemical SHP2 inhibition; 4.79-fold improvement in NCI-H358 antiproliferative activity [1] |
| Conditions | Biochemical SHP2 enzymatic assay; NCI-H358 KRASG12C-mutant NSCLC cell proliferation assay [1] |
Why This Matters
The quantitative superiority of pyrazolopyrazine-derived SHP2 inhibitors over IACS-13909 validates the scaffold's potential for high-affinity target modulation, making 5-methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol a strategically relevant starting material for medicinal chemistry programs targeting the SHP2-KRAS axis.
- [1] Xu WQ, et al. Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. J Biomol Struct Dyn. 2024;42(3):1504-1517. View Source
